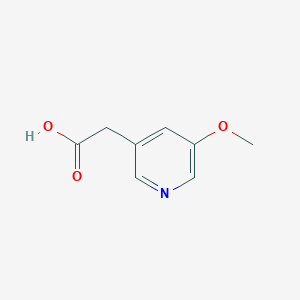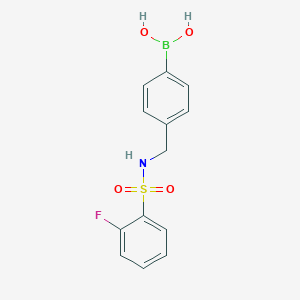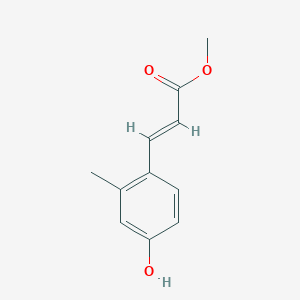
2,2'-Disulfanediylbis(4-nitrophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(4-nitrophenol) is an organic compound with the molecular formula C12H8N2O6S2. It is characterized by the presence of two nitrophenol groups connected by a disulfide bond. This compound is known for its yellow solid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-nitrophenol) typically involves the reaction of 4-nitrophenol with sulfur-containing reagents. One common method is the oxidative coupling of 4-nitrophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(4-nitrophenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(4-nitrophenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Hydrogen gas, metal hydrides.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfonic acids.
Reduction Products: Aminophenols.
Substitution Products: Alkylated or acylated phenols.
Scientific Research Applications
2,2’-Disulfanediylbis(4-nitrophenol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4-nitrophenol) involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox balance. The nitrophenol groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitrophenol groups but without the disulfide linkage.
2,2’-Dithiodipyridine: Contains a disulfide bond but different aromatic groups.
2,4-Dinitrophenol: Contains two nitro groups but lacks the disulfide bond.
Uniqueness
2,2’-Disulfanediylbis(4-nitrophenol) is unique due to the combination of its disulfide bond and nitrophenol groups. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
37398-24-6 |
|---|---|
Molecular Formula |
C12H8N2O6S2 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)disulfanyl]-4-nitrophenol |
InChI |
InChI=1S/C12H8N2O6S2/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16/h1-6,15-16H |
InChI Key |
BBIPAKDGNUYVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)


![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)




![8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12335374.png)



